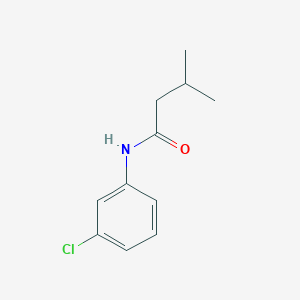![molecular formula C13H14N4O2S3 B292009 2-({2-[(2-amino-2-oxoethyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B292009.png)
2-({2-[(2-amino-2-oxoethyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({2-[(2-amino-2-oxoethyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide is a chemical compound that has shown potential in scientific research applications. It is a thieno[2,3-d]pyrimidine derivative that has been synthesized using a specific method.
Mecanismo De Acción
The mechanism of action of 2-({2-[(2-amino-2-oxoethyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide involves the inhibition of specific enzymes that are involved in the growth and proliferation of cancer cells. It has been found to inhibit the activity of dihydroorotate dehydrogenase, which is essential for the synthesis of pyrimidine nucleotides.
Biochemical and Physiological Effects:
2-({2-[(2-amino-2-oxoethyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. Additionally, it has been found to have a low toxicity profile, making it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-({2-[(2-amino-2-oxoethyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide in lab experiments include its low toxicity profile, its ability to inhibit the growth of cancer cells, and its potential use in treating other diseases. However, there are limitations to its use in lab experiments, including the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are many potential future directions for research involving 2-({2-[(2-amino-2-oxoethyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide. These include further studies to fully understand its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential use in combination with other drugs. Additionally, research could focus on its potential use in treating other diseases beyond cancer and malaria.
Métodos De Síntesis
The synthesis of 2-({2-[(2-amino-2-oxoethyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridine with 2-mercaptoacetic acid in the presence of a base. The reaction leads to the formation of the desired compound, which can be purified using standard methods.
Aplicaciones Científicas De Investigación
2-({2-[(2-amino-2-oxoethyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide has shown potential in scientific research applications, particularly in the field of cancer research. It has been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has shown promise in treating other diseases such as malaria.
Propiedades
Fórmula molecular |
C13H14N4O2S3 |
|---|---|
Peso molecular |
354.5 g/mol |
Nombre IUPAC |
2-[[10-(2-amino-2-oxoethyl)sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C13H14N4O2S3/c14-8(18)4-20-11-10-6-2-1-3-7(6)22-12(10)17-13(16-11)21-5-9(15)19/h1-5H2,(H2,14,18)(H2,15,19) |
Clave InChI |
WYKCEMDFCRUVIG-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)SC3=C2C(=NC(=N3)SCC(=O)N)SCC(=O)N |
SMILES canónico |
C1CC2=C(C1)SC3=C2C(=NC(=N3)SCC(=O)N)SCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[2,3,4-Tri(1,3-benzoxazol-2-yl)cyclobutyl]-1,3-benzoxazole](/img/structure/B291929.png)
![4-[2,4-Di[1,1'-biphenyl]-4-yl-3-(4-pyridinyl)cyclobutyl]pyridine](/img/structure/B291930.png)


![3-[2-(2H-1,4-benzothiazin-3-yl)hydrazino]-2H-1,4-benzothiazine](/img/structure/B291937.png)
![{4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(phenyl)methanone](/img/structure/B291939.png)
![1-{4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}-1-ethanone](/img/structure/B291941.png)
![1-[4-Amino-3-[2-(1-pyrrolidinyl)ethylthio]-5-thieno[2,3-c]isothiazolyl]ethanone](/img/structure/B291942.png)
![{4-Amino-3-[(4-fluorobenzyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(3-methoxyphenyl)methanone](/img/structure/B291943.png)
![(4-Amino-3-{[2-(4-morpholinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)(2-furyl)methanone](/img/structure/B291944.png)
![ethyl 2-({[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B291948.png)
![3-(2-oxo-2-phenylethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B291951.png)